Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate
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Description
Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate, commonly referred to as Boc-6-azaspiro[2.5]octane-6-carboxylic acid, is a chemical compound that has been widely studied for its potential use in various scientific research applications. 5]octane-6-carboxylic acid.
Scientific Research Applications
Synthesis and Modification Applications
Synthesis of Bifunctional Compounds : Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This compound offers a convenient entry point to novel compounds complementing piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Cyclic Amino Acid Ester Synthesis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This synthesis involved an intramolecular lactonization reaction and characterization using NMR spectroscopy and high-resolution mass spectrometry (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Photochemical Rearrangement of Oxaziridines : Lattes et al. (1982) conducted a study on the photochemical rearrangement of oxaziridines, providing evidence for the stereoelectronic control theory. This involved the irradiation of a spirooxaziridine compound to yield a single lactam (Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, & Vanmeerssche, 1982).
Spirocyclic 3-oxotetrahydrofurans Synthesis : Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, potentially useful for preparing biologically active heterocyclic compounds. They reported the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal (Moskalenko & Boev, 2012).
Enantioselective Synthesis of Benzyl Carbamate : Campbell et al. (2009) detailed the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This synthesis featured an iodolactamization as a key step and provided insights into the reaction mechanism (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Chiral Cyclic Amino Acid Ester Synthesis : Another work by Moriguchi et al. (2014) involved synthesizing chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was synthesized without using chiral catalysts or chromatography and characterized via NMR spectroscopy and X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
properties
IUPAC Name |
tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl2NO4S/c1-10(2,3)19-9(16)15-6-4-11(5-7-15)8-12(11,13)20(14,17)18/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJPEJSKXEOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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